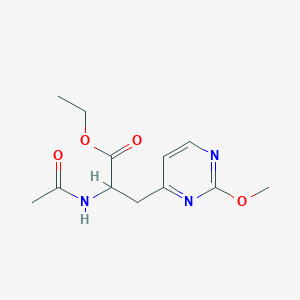

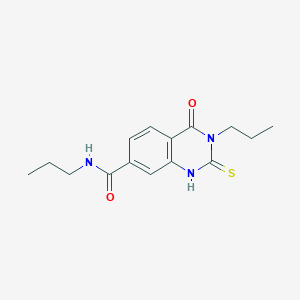

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate is a compound that can be associated with the synthesis and study of pyrimidine derivatives, which are of interest due to their potential biological activities and applications in various fields of chemistry and medicine. Although the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds can offer insights into the methods and properties that might be relevant to Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of nitriles with various reagents. For instance, the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine leads to the formation of pyrimidopyrimidine derivatives through a novel reaction pathway involving several intermediates and the elimination of methanol . Similarly, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine demonstrates the versatility of pyrimidine synthesis methods . These studies suggest that the synthesis of Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate could also involve multiple steps, including cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Computational methods such as density functional theory (DFT) are also employed to determine molecular geometry and vibrational frequencies, which can be crucial for understanding the molecular structure of Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, dehydration, and mercaptolysis, as demonstrated in the synthesis of related compounds . The reactivity of these compounds can be influenced by their functional groups and molecular structure, which can be studied using computational chemistry methods to predict reaction outcomes and optimize synthesis routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The use of computational methods, such as DFT and NBO analysis, can provide insights into intramolecular charge transfer, electron density delocalization, and global reactivity descriptors, which are important for understanding the bioactivity of compounds . These methods can also be applied to Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate to predict its properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Novel Copolymers and Chemical Synthesis

Research has delved into the synthesis and characterization of novel copolymers using ethyl 2-cyano-3-phenyl-2-propenoates, highlighting the compounds' applicability in polymer chemistry. These studies showcase how such compounds can contribute to the development of materials with specific thermal behaviors and structural properties, potentially useful in various industrial applications (Wojdyla et al., 2022).

Insect Growth Regulation

Another intriguing application involves the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate and its evaluation as an insect growth regulator. This compound exhibited potential as a juvenile hormone mimic, offering a novel approach to pest control strategies (Devi & Awasthi, 2022).

Antimicrobial Agents

Ethyl 2-acetamido derivatives have also been synthesized and tested for their antimicrobial properties. These compounds, often integrated into complex molecular structures, have shown promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Hossan et al., 2012).

Dye Synthesis

Furthermore, the synthesis of disperse dyes incorporating ethyl 2-acetamido thiophene derivatives has been explored. Such compounds are used to study fluorescence in solution and dyeing properties on polyester, indicating their significance in textile industry applications (Rangnekar & Sabnis, 2007).

Solubility and Thermodynamics

Another area of application is in the study of solubility and thermodynamic properties of related methoxypyrimidine compounds. Understanding these characteristics can be crucial for the formulation of chemical products and pharmaceuticals, providing essential data for process design and optimization (Yao, Xia, & Li, 2017).

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-4-19-11(17)10(14-8(2)16)7-9-5-6-13-12(15-9)18-3/h5-6,10H,4,7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXKTKPOQWWEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=NC(=NC=C1)OC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2543451.png)

![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)